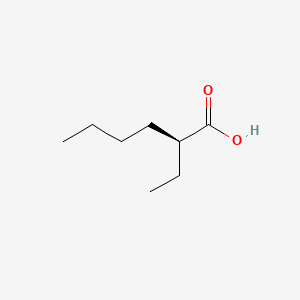
4-Hydroxycarbaryl
Overview
Description
4-Hydroxycarbaryl is a chemical compound with the molecular formula C12H11NO3 . It is also known by several other names such as 1,4-Naphthalenediol, 1-(N-methylcarbamate), 4-Hydroxy-1-naphthyl methylcarbamate, and others . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 4-Hydroxycarbaryl consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 217.221 Da and the monoisotopic mass is 217.073898 Da .Scientific Research Applications
Metabolism and Interaction with Cytochrome P450 Carbaryl, which includes 4-hydroxycarbaryl as a major metabolite, is metabolized by cytochrome P450 (CYP) isoforms in humans. Studies show that different CYP isoforms exhibit varying activities toward carbaryl. CYP3A4 and CYP1A1 are particularly active in generating 4-hydroxycarbaryl, highlighting the complex interaction of carbaryl with various chemicals in the human body (Tang, Cao, Rose, & Hodgson, 2002).
Lipid Peroxidation and Biochemical Analysis 4-Hydroxycarbaryl derivatives like 4-Hydroxy-2-nonenal (HNE) are key in understanding lipid peroxidation. HNE is formed through various oxidative pathways, and its interaction with proteins and DNA in cells is critical in both physiological and disease states. This understanding helps in identifying cellular responses to oxidative stress and inflammation (Spickett, 2013).
Microbial Production of Hydroxymandelic Acid Research has been conducted on the microbial production of 4-Hydroxymandelic acid (4-HMA), a derivative of 4-hydroxycarbaryl. This approach involves using genetically modified E. coli for the biosynthesis of 4-HMA, offering a sustainable method for producing this valuable chemical from renewable resources (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).
Biosynthesis of Polyhydroxyalkanoates from Methane In a study on Methylosinus trichosporium OB3b, a biosynthetic pathway was developed to synthesize 4-Hydroxybutyrate, a chemical related to 4-hydroxycarbaryl, from methane. This research offers insights into using methane as a single carbon source for producing bioplastics and other industrial applications (Nguyen & Lee, 2021).
Catabolism of Hydroxyacids and Hydroxynonenal The catabolism of 4-hydroxyacids, including those derived from 4-hydroxycarbaryl, was studied in liver perfusion experiments. The research revealed the formation of new acyl-CoA esters and pathways involving 4-hydroxy-4-phosphoacyl-CoAs, leading to a better understanding of the metabolic processing of these compounds in the body (Zhang et al., 2009).
Applications in Biotechnology and Pharmaceuticals 4-Hydroxybenzoic acid, a related compound, has emerged as a promising intermediate for bioproducts used in food, cosmetics, pharmacy, and more. Research has focused on its biosynthesis and potential applications in various industries, highlighting the diverse utility of 4-hydroxycarbaryl derivatives (Wang et al., 2018).
Detection and Analysis in Food Samples Research on detection methods for carbaryl in food samples involves novel techniques like digital image colorimetry. This methodology showcases the importance of 4-hydroxycarbaryl in developing sensitive and efficient detection systems for pesticides in the food industry (Jing et al., 2020).
Pesticide Sorption and Environmental Impact The sorption and desorption processes of pesticides, including those related to 4-hydroxycarbaryl, were analyzed using organic sorbents like humic acid and biochar. This research is vital for understanding the environmental behavior of such compounds and their potential impact on soil and water systems (Ćwieląg-Piasecka et al., 2018).
Safety And Hazards
4-Hydroxycarbaryl is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-hydroxynaphthalen-1-yl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-6-10(14)8-4-2-3-5-9(8)11/h2-7,14H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMHCYHGQSQUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=C(C2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200629 | |
| Record name | 4-Hydroxycarbaryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycarbaryl | |
CAS RN |
5266-97-7 | |
| Record name | 1,4-Naphthalenediol, 1-(N-methylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycarbaryl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxycarbaryl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCARBARYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/025N19F3YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















